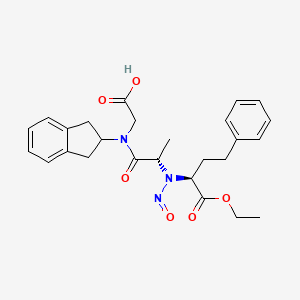
N-Nitroso Delapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso Delapril is a chemical compound with the molecular formula C26H31N3O6 and a molecular weight of 481.55 g/mol . It is a derivative of Delapril, a prodrug used as an angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure. The nitroso group in this compound introduces unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Delapril typically involves the nitrosation of Delapril. This process can be achieved by reacting Delapril with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process and verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Delapril undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Nitroso Delapril has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying nitrosamine impurities.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its effects on blood pressure regulation and potential therapeutic applications.
Industry: Used in the development of pharmaceuticals and as a quality control standard for nitrosamine impurities
Mechanism of Action
The mechanism of action of N-Nitroso Delapril involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and nucleic acids, leading to potential mutagenic and carcinogenic effects. The compound may also inhibit ACE, similar to Delapril, thereby affecting blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso Delapril is unique due to its specific structure derived from Delapril, which imparts distinct biological activities and potential therapeutic applications. Unlike other nitrosamines, it retains the pharmacological properties of Delapril while introducing the unique reactivity of the nitroso group .
Properties
Molecular Formula |
C26H31N3O6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H31N3O6/c1-3-35-26(33)23(14-13-19-9-5-4-6-10-19)29(27-34)18(2)25(32)28(17-24(30)31)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23H,3,13-17H2,1-2H3,(H,30,31)/t18-,23-/m0/s1 |
InChI Key |
BBVVNFFGWYZMPW-MBSDFSHPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


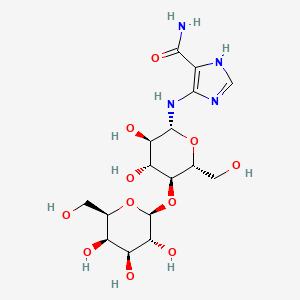
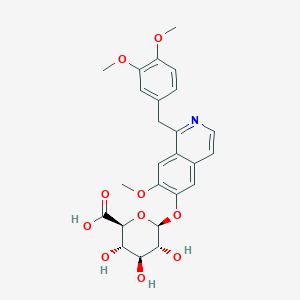
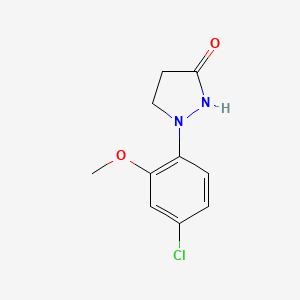
![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
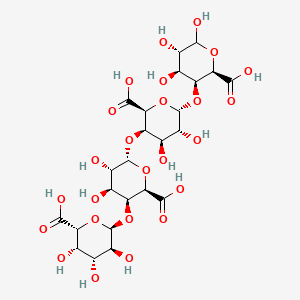
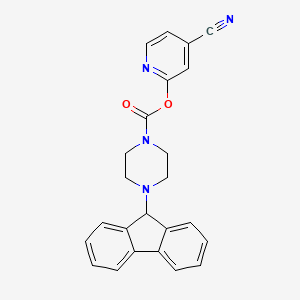
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
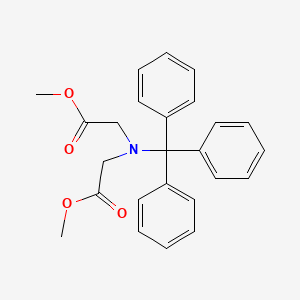
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)
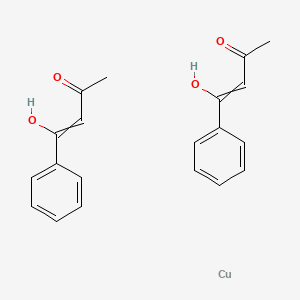
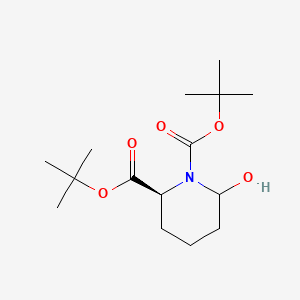
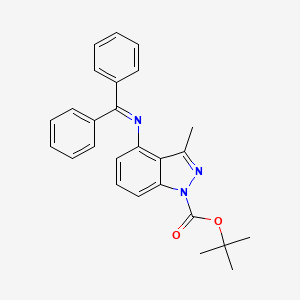
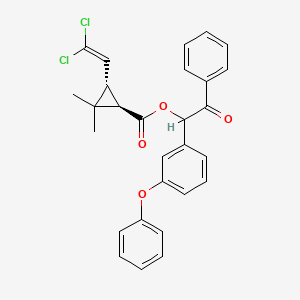
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
